2,3,9,10-Tetrahydroxyberbine
Description
Historical Context and Research Significance of Tetrahydroprotoberberine Alkaloids
Tetrahydroprotoberberine (THPB) alkaloids are a class of plant-specific natural products that have significant medicinal value. researchgate.net Historically, these compounds have been extracted from plants, particularly from the Stephania and Corydalis genera, but the yields are often low. researchgate.netrsc.org The pharmacological activities attributed to THPBs are diverse and include analgesic, anti-arrhythmic, and hypoglycemic effects. researchgate.net Research has shown that the number and position of hydroxyl groups on the THPB scaffold play a crucial role in their bioactivities. researchgate.net The complex stereochemistry and the challenges associated with their chemical synthesis have made them a compelling subject for organic and medicinal chemists. researchgate.netresearchgate.net The development of asymmetric synthesis routes has been a significant area of research to overcome the limitations of natural extraction and racemic synthesis. rsc.org
Overview of Scholarly Investigations into 2,3,9,10-Tetrahydroxyberbine
Scholarly investigations into this compound have explored its potential as a precursor for the synthesis of other high-value THPB compounds. nih.gov Researchers have utilized it as a substrate in biocatalytic processes, employing engineered E. coli to achieve selective methylation and produce a variety of methoxylated derivatives. nih.govnih.gov These studies highlight the compound's utility in creating novel alkaloids with potentially enhanced pharmacological properties.
Key areas of investigation include:
Biocatalysis and Enzymatic Methylation: Studies have focused on using specific methyltransferase enzymes to add methyl groups at desired positions on the this compound molecule. nih.govresearchgate.net This enzymatic approach is seen as a more environmentally friendly and selective method compared to traditional chemical synthesis. nih.gov
Antioxidant Activity: The presence of multiple hydroxyl groups suggests potential antioxidant properties, which may enable the compound to scavenge free radicals and mitigate oxidative stress. ontosight.aibiosynth.com
Antibacterial Activity: While some berberine (B55584) derivatives show promise as antibacterial agents, the weak activity of this compound in some studies has been attributed to poor solubility and degradation. nih.gov
Scope and Research Objectives for this compound Studies
The primary research objective for studies involving this compound is to explore its utility as a foundational molecule for the synthesis of other valuable alkaloids. nih.gov A significant goal is to develop efficient and selective enzymatic strategies for its modification, thereby creating a platform for producing a diverse range of THPBs. nih.govnih.gov
Future research aims to:
Optimize the conditions for whole-cell biocatalysis to increase the yield of desired products. nih.gov
Investigate the kinetic parameters of different enzymes with this compound as a substrate to understand their catalytic efficiency and regiospecificity. researchgate.net
Explore the potential pharmacological activities of the novel compounds synthesized from this compound. biosynth.com
Interactive Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3,9,10-tetrol | nih.gov |
| Molecular Formula | C17H17NO4 | nih.gov |
| ChEBI ID | CHEBI:31071 | nih.gov |
| ChEMBL ID | CHEMBL1197464 | ontosight.ai |
| PubChem CID | 443767 | nih.gov |
Table 2: Investigated Biological Activities of this compound and Related Alkaloids
| Biological Activity | Compound Class/Specific Compound | Research Focus | Source |
| Antimicrobial | Berberine derivatives | Efficacy against various microorganisms | ontosight.ai |
| Anticancer | Berberine compounds | Inhibition of cancer cell growth and apoptosis induction | ontosight.ai |
| Anti-inflammatory | Berberine and its derivatives | Potential treatment for inflammatory conditions | ontosight.aiontosight.ai |
| Antioxidant | This compound | Scavenging of free radicals to mitigate oxidative stress | ontosight.aibiosynth.com |
| Analgesic | Tetrahydroprotoberberine alkaloids | Pain relief | researchgate.net |
Table 3: Enzymes Used in the Biocatalysis of this compound
| Enzyme | Abbreviation | Source Organism | Catalytic Action |
| 4'-O-methyltransferase | Cj4'OMT | Coptis japonica | Selective methylation |
| (S)-scoulerine 9-O-methyltransferase | SiSOMT | Stephania intermedia | Selective methylation |
| (S)-scoulerine 9-O-methyltransferase | PsSOMT | Papaver somniferum | Selective methylation |
| norcoclaurine 6-O-methyltransferase | Cj6OMT | Coptis japonica | Selective methylation |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3,9,10-tetrol |
InChI |
InChI=1S/C17H17NO4/c19-14-2-1-9-5-13-11-7-16(21)15(20)6-10(11)3-4-18(13)8-12(9)17(14)22/h1-2,6-7,13,19-22H,3-5,8H2 |
InChI Key |
TVKAUFJQMRSZFH-UHFFFAOYSA-N |
SMILES |
C1CN2CC3=C(CC2C4=CC(=C(C=C41)O)O)C=CC(=C3O)O |
Canonical SMILES |
C1CN2CC3=C(CC2C4=CC(=C(C=C41)O)O)C=CC(=C3O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Biogenesis of 2,3,9,10 Tetrahydroxyberbine
Elucidation of Precursor Metabolism for 2,3,9,10-Tetrahydroxyberbine (e.g., L-Tyrosine, Reticuline)
The journey to this compound begins with the aromatic amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. researchgate.net The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the foundational structure of benzylisoquinoline alkaloids (BIAs). acs.org
Subsequent modifications, including methylation and hydroxylation, lead to the formation of (S)-reticuline, a critical branch-point intermediate in BIA biosynthesis. researchgate.netacs.org (S)-reticuline serves as the direct precursor for the protoberberine scaffold. The berberine (B55584) bridge enzyme (BBE), a flavoprotein oxidase, catalyzes the stereoselective conversion of (S)-reticuline into (S)-scoulerine, forming the characteristic bridged ring system of protoberberines. nih.govd-nb.info Further enzymatic steps are then required to achieve the specific hydroxylation pattern of this compound. While the complete pathway from (S)-scoulerine to this compound is not fully elucidated in all organisms, the initial steps from L-tyrosine to (S)-reticuline are well-established. acs.org
Enzymatic Biotransformations in this compound Formation
The final steps in the biosynthesis of this compound and its subsequent modifications are orchestrated by a suite of specific enzymes, primarily O-methyltransferases, which play a pivotal role in establishing the final hydroxylation pattern.
Role of O-Methyltransferases in Hydroxylation Pattern Establishment
O-methyltransferases (OMTs) are a class of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on a substrate molecule. nih.govnih.gov In the context of this compound, OMTs are instrumental in the regioselective methylation of its hydroxyl groups, thereby producing a variety of methoxylated derivatives. The specific positioning of hydroxyl groups on the berbine (B1217896) core dictates the substrate specificity and catalytic efficiency of different OMTs. nih.gov This enzymatic selectivity is fundamental to the structural diversity of THPB alkaloids. nih.govoup.com The study of these enzymes allows for the targeted synthesis of specific, high-value THPB compounds from the this compound precursor. nih.gov
Characterization of Key Biosynthetic Enzymes (e.g., Cj4'OMT, SiSOMT, PsSOMT, Cj6OMT)
Several key O-methyltransferases have been identified and characterized for their role in the selective methylation of this compound and related compounds. These enzymes, originating from different plant species, exhibit distinct substrate specificities and catalytic efficiencies. nih.govresearchgate.netnih.gov
Cj4'OMT (4'-O-methyltransferase from Coptis japonica) : This enzyme is involved in the biosynthesis of (S)-reticuline. nih.gov It has been shown to catalyze the methylation of this compound to produce 10-methoxy-2,3,9-tetrahydroxyberbine. nih.govresearchgate.net
SiSOMT ((S)-scoulerine 9-O-methyltransferase from Stephania intermedia) : This enzyme demonstrates high efficiency in the methylation of this compound. nih.gov It can produce both 9-methoxy-2,3,10-tetrahydroxyberbine and discretamine. nih.govdntb.gov.ua The catalytic efficiency (kcat/Km) of SiSOMT for this compound methylation is significantly higher than that of PsSOMT and Cj4'OMT. nih.gov
PsSOMT ((S)-scoulerine 9-O-methyltransferase from Papaver somniferum) : This enzyme also catalyzes the methylation of this compound, primarily yielding 9-methoxy-2,3,10-tetrahydroxyberbine. nih.govresearchgate.netdntb.gov.ua
Cj6OMT (norcoclaurine 6-O-methyltransferase from Coptis japonica) : This enzyme is also a key player in the early stages of BIA biosynthesis. nih.govresearchgate.net
The kinetic parameters of these enzymes with this compound as a substrate have been investigated, revealing differences in their affinity and turnover rates. nih.govresearchgate.net
Table 1: Kinetic Parameters of Key O-Methyltransferases with this compound
| Enzyme | Source Organism | Km (μM) | kcat (s-1) | kcat/Km (s-1·μM-1) |
| SiSOMT | Stephania intermedia | 44.09 ± 10.91 | 0.0125 ± 0.0005 | 0.000283 |
| PsSOMT | Papaver somniferum | 53.77 ± 12.03 | 0.0039 ± 0.0002 | 0.000073 |
| Cj4'OMT | Coptis japonica | 83.50 ± 19.72 | 0.0081 ± 0.0004 | 0.000097 |
Data sourced from a 2023 study on the enzymatic methylation of tetrahydroprotoberberine alkaloids. nih.gov
Heterologous Biosynthesis and Metabolic Engineering for this compound Production
The low abundance of this compound in nature has driven the development of heterologous biosynthesis and metabolic engineering strategies to enable its large-scale production. nih.govnih.gov
Optimization of Microbial Cell Factories (e.g., Engineered E. coli Strains)
Escherichia coli is a commonly used microbial host for the production of valuable compounds due to its well-understood genetics and ease of manipulation. nih.govwikipedia.org Engineered E. coli strains have been successfully developed to produce precursors of this compound, such as L-tyrosine and reticuline. d-nb.infonih.gov By heterologously expressing the key biosynthetic enzymes, including the aforementioned O-methyltransferases, these microbial factories can be used for the whole-cell biotransformation of substrates into desired THPB alkaloids. nih.govresearchgate.netresearchgate.net
Optimization of production in these engineered strains involves several strategies:
Co-culturing : Different engineered E. coli strains, each expressing a specific enzyme, can be co-cultured to perform multi-step syntheses. For instance, co-culturing strains with Cj4'OMT and SiSOMT has been used to produce dimethoxylated derivatives from this compound. nih.gov
Culture Condition Optimization : Fine-tuning parameters such as temperature, incubation time, and inducer concentration can significantly enhance product yield. For example, optimizing the flask culture conditions for an engineered strain expressing SiSOMT resulted in a substantial increase in the production of 9-methoxy-2,3,10-tetrahydroxyberbine. nih.govnih.gov
Modular Biosynthesis : Constructing synthetic modules for different parts of the biosynthetic pathway and introducing them into E. coli allows for the generation of multiple engineered strains capable of producing various protoberberine alkaloids. researchgate.net
Biocatalytic Strategies for Selective Modification of this compound
Biocatalysis offers a powerful and environmentally friendly approach for the selective modification of the this compound scaffold. nih.govnih.gov By leveraging the high stereo- and regioselectivity of enzymes, specific high-value-added THPB compounds can be synthesized. d-nb.infonih.gov
A key strategy is the use of whole-cell biocatalysis with engineered E. coli strains expressing specific O-methyltransferases. nih.gov This method allows for the direct and selective methylation of this compound without the formation of unwanted side products. nih.gov For example, using an E. coli strain expressing Cj4'OMT, this compound can be converted to 10-methoxy-2,3,9-tetrahydroxyberbine. nih.govresearchgate.net Similarly, strains with PsSOMT or SiSOMT can produce 9-methoxy-2,3,10-tetrahydroxyberbine and discretamine. nih.govresearchgate.netdntb.gov.ua This enzymatic approach represents a significant advancement toward the green and efficient synthesis of a diverse range of THPB alkaloids. nih.gov
Chemical Synthesis and Derivatization Strategies for 2,3,9,10 Tetrahydroxyberbine
Laboratory-Scale Synthetic Methodologies for 2,3,9,10-Tetrahydroxyberbine
Recent advancements have moved beyond traditional, multi-step chemical syntheses, focusing instead on more efficient biocatalytic methods. Engineered microbial systems, particularly using Escherichia coli (E. coli), have emerged as a primary strategy for the scalable production of this compound and its derivatives. researchgate.net This bio-based approach circumvents many of the challenges associated with conventional chemical synthesis. nih.govnih.govresearchgate.netresearchgate.net
In a key laboratory-scale methodology, the synthesis of this compound hydrochloride is the starting point, with its structure being confirmed using nuclear magnetic resonance (¹H- and ¹³C-NMR). nih.gov This synthesized compound then serves as a substrate for whole-cell biotransformation. Engineered E. coli strains, which have been genetically modified to express specific enzymes, are cultured and used to produce the target compounds. nih.govresearchgate.net This method highlights a shift towards integrating biocatalysis into the synthesis of complex natural products.
Design and Synthesis of this compound Analogs and Derivatives
The design of analogs of this compound is centered on the principle that variations in the number and position of hydroxyl and methoxy (B1213986) groups on the berbine (B1217896) core significantly influence biological activity. researchgate.netresearchgate.net The primary strategy for creating derivatives from this parent compound is selective methylation, which is difficult to achieve with precision through standard chemical methods. researchgate.net Enzymatic strategies, however, offer a high degree of selectivity.
The main approach for modifying this compound is the selective methylation of its phenolic hydroxyl groups using methyltransferase enzymes. nih.govnih.gov This strategy leverages the substrate promiscuity of certain enzymes to create a library of derivatives from a single precursor. By expressing specific methyltransferases from various plant sources in E. coli, researchers can direct the addition of methyl groups to specific positions on the this compound scaffold. nih.govresearchgate.netresearchgate.net
This enzymatic approach allows for the targeted synthesis of compounds that would otherwise be difficult to obtain. For example, different methyltransferase enzymes can selectively methylate the C-9 or C-10 hydroxyl group, leading to distinct isomers with potentially different biological interaction profiles. nih.govnih.gov The resulting methoxylated derivatives are of significant interest in medicinal chemistry. researchgate.net
The table below details the synthesis of specific derivatives using this single-step enzymatic methodology.
Table 1: Single-Step Enzymatic Synthesis of this compound Derivatives
| Substrate | Engineered Strain / Enzyme | Product | Citation |
|---|---|---|---|
| This compound | E. coli expressing Cj4'OMT | 10-methoxy-2,3,9-tetrahydroxyberbine | nih.govnih.govresearchgate.net |
| This compound | E. coli expressing PsSOMT | 9-methoxy-2,3,10-tetrahydroxyberbine | nih.govnih.govresearchgate.net |
The this compound structure serves as a foundational scaffold for building more complex, functionalized molecules. nih.govresearchgate.netresearchgate.net A key strategy in this area is the use of co-culturing techniques, where E. coli strains expressing different enzymes are grown together. nih.gov This "one-pot" biological approach allows for sequential modifications of the initial scaffold, leading to the synthesis of di- and tri-methylated derivatives. nih.govnih.gov
This method effectively creates a biosynthetic assembly line. For instance, by co-culturing a strain expressing Cj4'OMT (which methylates the C-10 position) with a strain expressing SiSOMT (which methylates the C-9 position), the this compound scaffold can be converted into di-methylated products like Corypalmine. nih.govnih.gov This strategy demonstrates the preparation of diversely functionalized scaffolds from a single, readily available precursor, providing an environmentally favorable alternative to multi-step chemical syntheses. nih.govnih.govresearchgate.net
The table below summarizes the preparation of more complex derivatives through the co-culture of engineered E. coli strains.
Table 2: Synthesis of Functionalized Derivatives via Co-Culture Strategy
| Substrate | Co-cultured Engineered Strains / Enzymes | Products | Citation |
|---|---|---|---|
| This compound | E. coli (Cj4'OMT) + E. coli (SiSOMT) | 9,10-dimethoxy-2,3-dihydroxyberbine and Corypalmine | nih.govnih.govresearchgate.net |
Molecular and Cellular Pharmacology of 2,3,9,10 Tetrahydroxyberbine
Elucidation of Molecular Mechanisms of Action of 2,3,9,10-Tetrahydroxyberbine
Interaction with Specific Biomolecular Targets (e.g., Enzymes, Receptors)
Current scientific literature provides limited specific details regarding the direct interaction of this compound with a broad range of biomolecular targets such as specific receptors or enzymes, beyond its influence on antioxidant enzyme expression. Research has highlighted its ability to up-regulate the gene expression of superoxide (B77818) dismutase (SOD), an essential enzyme in the cellular antioxidant defense system. semanticscholar.orgnih.gov However, comprehensive studies identifying and characterizing its binding affinity and modulatory effects on other specific enzymes or receptor proteins are not extensively available.
Modulation of Intracellular Signaling Pathways (e.g., AMPK, STAT1, PI3K/Akt/mTOR)
Detailed investigations into the specific effects of this compound on key intracellular signaling pathways, including the AMP-activated protein kinase (AMPK), Signal Transducer and Activator of Transcription 1 (STAT1), or the Phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (B549165) (PI3K/Akt/mTOR) pathways, are not prominently featured in available research. While the parent compound berberine (B55584) is known to modulate these pathways, dedicated studies on the 2,3,9,10-tetrahydroxy derivative are required to elucidate its unique signaling effects. nih.govnih.govnih.gov
In Vitro and Non-Human Cellular Activity Profiles of this compound
Anti-oxidant Activity in Cellular Models
This compound has demonstrated significant antioxidant properties in both cell-free and cell-based assays. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a phenolic derivative of berberine identified as 2,3,9,10-tetrahydroxyberberine (B1198926) chloride exhibited potent direct antioxidant activity. semanticscholar.orgnih.gov Its efficacy was notably higher than that of the parent compound, berberine, and the standard antioxidant Butylated hydroxytoluene (BHT). nih.gov The superior activity is attributed to the presence of four phenolic hydroxyl groups, particularly the ortho-hydroxyl groups, which enhance its radical scavenging capacity. semanticscholar.orgnih.gov
In cellular models, specifically human fibrosarcoma cells (HT1080), 2,3,9,10-Tetrahydroxyberberine demonstrated an indirect antioxidant effect by modulating the expression of endogenous antioxidant enzymes. Treatment with the compound led to a significant, dose-dependent up-regulation of superoxide dismutase (SOD) gene expression. semanticscholar.orgnih.gov This suggests that part of its protective effect against oxidative stress is mediated through the enhancement of the cell's own defense mechanisms. semanticscholar.org
Table 1: Direct Antioxidant Activity of this compound and Related Compounds
Data sourced from Thongnest et al., 2019. nih.gov
Anti-acetylcholinesterase Activity
There is a lack of specific research in the scientific literature evaluating the direct inhibitory activity of this compound against acetylcholinesterase (AChE). While other protoberberine alkaloids and berberine itself have been investigated for their potential as AChE inhibitors, the activity profile of the 2,3,9,10-tetrahydroxy substituted version has not been specifically characterized. researchgate.netnih.govnih.gov
Antiproliferative and Pro-apoptotic Mechanisms in Cancer Cell Lines
This compound has been shown to possess antiproliferative effects against human cancer cells. In a study using the human fibrosarcoma (HT1080) cell line, the compound inhibited cell growth with a measured IC50 value following extended treatment. nih.gov Its cytotoxic activity was found to be less potent than the parent compound berberine, suggesting that while the phenolic groups enhance antioxidant activity, they may reduce the direct cytotoxic action. semanticscholar.orgnih.gov
The precise pro-apoptotic mechanisms of this compound are not fully elucidated. The primary mechanism identified in the context of its effect on HT1080 cells is its indirect antioxidant action through the up-regulation of SOD gene expression, which can modulate cellular responses to oxidative stress often associated with cancer. semanticscholar.orgnih.gov However, detailed studies on its ability to induce apoptosis through pathways involving caspases (e.g., caspase-3, -9), the modulation of Bcl-2 family proteins (e.g., Bax, Bcl-2), or the induction of cell cycle arrest have not been specifically reported for this compound. nih.govplos.orgnih.gov
Table 2: Cytotoxic Activity of this compound against HT1080 Cells
Data sourced from Thongnest et al., 2019. nih.gov
Antimicrobial Efficacy and Associated Targets (e.g., FtsZ Inhibition)
There is currently a lack of specific studies on the antimicrobial efficacy of this compound. However, extensive research on berberine and its derivatives has identified the Filamenting temperature-sensitive mutant Z (FtsZ) protein as a key antibacterial target. nih.govresearchgate.net FtsZ is a crucial and highly conserved bacterial protein involved in cell division. nih.govresearchgate.net It polymerizes to form a Z-ring at the site of cell division, and inhibition of this process disrupts bacterial proliferation. nih.govresearchgate.net
Berberine and its synthetic derivatives have been shown to inhibit FtsZ, leading to broad-spectrum antibacterial activity. researchgate.net These compounds can interfere with the GTPase activity of FtsZ and disrupt its polymerization, ultimately leading to the inhibition of bacterial cell division. researchgate.net For instance, certain 9-O-substituted berberrubine (B190655) derivatives, which are structurally related to this compound, have demonstrated significant activity against various Gram-positive and Gram-negative bacteria. nih.gov The lipophilicity of substituents on the berberine scaffold appears to be a critical factor for antimicrobial potency. nih.gov
The table below summarizes the minimum inhibitory concentrations (MICs) for a potent berberine derivative against several bacterial strains, illustrating the potential of this class of compounds as antimicrobial agents.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 2 - 8 |
| Enterococcus faecium (VRE) | Gram-positive | 2 - 4 |
| Escherichia coli | Gram-negative | 32 - 128 |
| Klebsiella pneumoniae | Gram-negative | 32 - 128 |
This data is for berberine derivatives and not this compound itself. Data compiled from multiple sources.
Anti-inflammatory Response Modulation
Specific research on the anti-inflammatory properties of this compound is not currently available. However, the parent compound, berberine, has well-documented anti-inflammatory effects. nih.gov Berberine has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov
The anti-inflammatory actions of berberine are associated with its ability to modulate key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.govnih.gov By inhibiting these pathways, berberine can suppress the expression of various inflammatory mediators. nih.govnih.gov Furthermore, berberine's anti-inflammatory and antioxidant activities are often linked, suggesting a multifaceted mechanism of action in mitigating inflammatory processes. nih.gov Another related compound, berbamine, also demonstrates anti-inflammatory effects through the inhibition of NF-κB and MAPK signaling pathways. nih.gov
Effects on Microtubule Dynamics and Cell Cycle Progression
There are no direct studies investigating the effects of this compound on microtubule dynamics and cell cycle progression. Microtubules are essential components of the eukaryotic cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. nih.gov Their dynamic nature, characterized by phases of growth and shrinkage, is vital for these functions. nih.govnih.gov
Interestingly, the primary antibacterial target of the parent compound berberine, FtsZ, is a prokaryotic homolog of the eukaryotic protein tubulin, the building block of microtubules. nih.govresearchgate.net This structural and functional similarity suggests a potential, though speculative, avenue for investigation. The inhibition of FtsZ by berberine derivatives disrupts bacterial cell division. researchgate.net Whether this compound or other berberine alkaloids can interact with eukaryotic tubulin and affect microtubule dynamics and cell cycle progression remains an open area for future research.
Investigation of this compound in In Vitro Organoid and 3D Cell Culture Systems
Currently, there is no published research on the investigation of this compound in in vitro organoid or 3D cell culture systems. These advanced cell culture models are becoming increasingly important in pharmacological research as they more accurately mimic the complex in vivo environment compared to traditional 2D cell cultures. mdpi.com
Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the architecture and function of an organ. researchgate.net Similarly, 3D cell cultures allow cells to grow in a three-dimensional space, fostering cell-cell and cell-matrix interactions that are absent in 2D cultures. mdpi.com These systems are valuable tools for studying disease, drug discovery, and personalized medicine. amsbio.com The application of these models to study the pharmacological effects of this compound could provide significant insights into its potential therapeutic activities in a more physiologically relevant context.
Structure Activity Relationship Sar Studies of 2,3,9,10 Tetrahydroxyberbine and Its Analogs
Identification of Key Pharmacophores and Structural Determinants for Biological Activities
The biological activity of 2,3,9,10-tetrahydroxyberbine and its analogs is dictated by several key structural features. The fundamental pharmacophore is the tetracyclic protoberberine skeleton, which provides the rigid framework necessary for interaction with various biological targets. Within this framework, specific substituents and their arrangement are critical determinants of activity.
One of the most significant structural determinants for the antioxidant and antiacetylcholinesterase activities of this class of compounds is the presence of catechol rings (ortho-dihydroxybenzene moieties). researchgate.net In this compound, the hydroxyl groups at the C-2 and C-3 positions on the A ring, and at the C-9 and C-10 positions on the D ring, form these catechol systems. Studies on derivatives such as demethyleneberberine (B150084) bromide and tetrahydroxyberberine bromide, which also contain catechol rings, have demonstrated potent antioxidant and antiacetylcholinesterase effects. researchgate.net The catechol moiety is well-known for its ability to scavenge free radicals, which is fundamental to its antioxidant properties. researchgate.net
Further research into the SAR of protoberberine analogs has highlighted other crucial structural aspects:
Aromatic System Planarity : For certain activities, such as antibacterial effects, a high degree of aromatization and a planar molecular structure are beneficial. Quaternary protoberberine salts like coptisine (B600270) and berberine (B55584), which are more planar than their tetrahydro counterparts, show significant antibacterial activity. nih.gov
Quaternary Nitrogen : The presence of a positive charge on the nitrogen atom, as seen in N-methyl tetrahydroprotoberberines, can positively influence antibacterial effects. nih.gov Conversely, for other activities like AMPK modulation, the absence of this cationic charge in neutral protoberberines can switch the compound from an activator to an inhibitor. acs.orgnih.gov
Substituents on Rings A and D : The type and position of substituents on the A and D rings are critical. Modifications at the 2-, 3-, 9-, and 10-positions significantly impact the biological profile. researchgate.net For instance, introducing suitable groups at these positions can enhance activity against specific targets like the scavenger receptor CD36. researchgate.net
Impact of Hydroxylation and Methylation Patterns on Activity Profiles
The substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the protoberberine skeleton is a critical factor that modulates the pharmacological profile of this compound and its analogs. The number and location of these functional groups can significantly alter a compound's potency, selectivity, and mechanism of action. mdpi.com
Selective methylation of the four hydroxyl groups of this compound can produce a library of different tetrahydroprotoberberine (THPB) compounds, each with distinct biological activities. mdpi.com Enzymatic strategies have been developed to achieve this selective methylation, yielding compounds with varied therapeutic potential. mdpi.com For example, different methylation patterns on the THPB scaffold have been shown to result in compounds with anti-inflammatory, antibacterial, or anti-tumor activities. mdpi.com This demonstrates that the specific placement of methyl groups is a key determinant of the ultimate biological effect.
Conversely, the presence and position of free hydroxyl groups are also crucial. Studies have shown that an aversion to free hydroxyl groups can be exhibited by certain enzymes that metabolize these alkaloids. nih.gov For instance, the activity of tetrahydroprotoberberine N-methyltransferase was found to be reduced for substrates with free hydroxyl groups at the C-2 and C-9 positions. nih.gov This suggests that the hydroxylation pattern can influence the metabolic stability and pathway of these compounds.
Furthermore, SAR studies on berberine analogs aimed at up-regulating the low-density-lipoprotein receptor (LDLR) have shown that the arrangement of methoxyl groups on the D ring is important. Analogs with two methoxyl groups in an ortho-distribution on this ring demonstrated good activity, with a compound bearing methoxyls at both the 10- and 11-positions showing increased LDLR up-regulatory activity compared to berberine. nih.govepa.gov
The data below summarizes the effect of methylation on the biological activity of THPB compounds derived from this compound.
| Compound | Substitution Pattern | Reported Biological Activity |
|---|---|---|
| Compound 3 (from study) | Methylated THPB | Anti-inflammatory |
| Compound 5 (from study) | Methylated THPB | Antibacterial |
| Compound 6 (from study) | Methylated THPB | Anti-tumor |
Data derived from a study on the selective methylation of this compound. The exact methylation positions for each numbered compound were not specified in the source. mdpi.com
These examples clearly illustrate that a delicate balance between hydroxylation and methylation is essential for tuning the biological activity of tetrahydroxyberbine analogs.
Conformational Analysis and its Correlation with Biological Performance
The three-dimensional shape, or conformation, of tetrahydroprotoberberine alkaloids is a critical factor influencing their interaction with biological targets and, consequently, their activity. The tetracyclic core of these molecules is not planar, and its specific spatial arrangement can dictate biological performance.
Crystal structure analysis of related compounds like tetrahydroberberine (B1206132) reveals a bent conformation, with a significant dihedral angle between the arene rings at either end of the molecule. nih.gov This deviation from planarity is a characteristic feature of the reduced protoberberine core.
Computational studies, such as molecular docking and molecular dynamics simulations, have further elucidated the importance of conformation in receptor binding. For the analog tetrahydroberberrubine, simulations showed that the binding of one enantiomer to dopamine (B1211576) receptors induced specific conformational changes in the receptor, such as an outward rotation of helical bundles and an enlargement of the binding pocket. nih.govresearchgate.net These conformational adjustments at the molecular level provide an explanation for the observed antagonistic behavior of the ligand. nih.govresearchgate.net Similarly, in silico modeling of the interaction of protoberberine alkaloids with the efflux transporter P-glycoprotein (P-gp) showed that the compounds adopt an inward-facing binding mode, and their binding affinity is influenced by conformational factors. nih.gov
| Quinolizidine Conformation | Observed Biological Effect | Reference Compound Class |
|---|---|---|
| trans | Significant in vitro cytotoxicity | Tetrahydroprotoberberine Alkaloids |
| cis | Much lower toxicity | Tetrahydroprotoberberine Alkaloids |
Based on findings from Cushman et al., 1979. nih.gov
These findings collectively highlight that the biological performance of this compound and its analogs is not solely dependent on their chemical composition but is also intricately linked to their preferred three-dimensional structure.
Stereochemical Influences on this compound Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds like this compound. Since enzymes, receptors, and other biological targets are themselves chiral, they can interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug molecule. longdom.orgsolubilityofthings.com This can lead to significant differences in pharmacology, with one enantiomer often being more potent or having a different biological effect than the other. longdom.orgsolubilityofthings.com
The tetrahydroprotoberberine core contains at least one stereocenter at the C-13a position, meaning the molecule can exist as a pair of enantiomers, designated as (+) and (-) or (S) and (R). The biological activities of these enantiomers can differ dramatically. A compelling example is seen with the closely related analog, tetrahydroberberrubine (TU). Experimental studies combined with in silico simulations revealed that the two enantiomers have significantly different effects on dopamine D1 and D2 receptors. nih.govresearchgate.net The l-TU enantiomer was found to be an antagonist of both D1 and D2 receptors, with IC₅₀ values of 385 nM and 985 nM, respectively. nih.gov In stark contrast, the d-TU enantiomer showed no affinity for either receptor. nih.govresearchgate.net This demonstrates a high degree of stereoselectivity in the interaction with these important neurological targets.
This differential activity is a common feature among benzylisoquinoline alkaloids. The enzymes involved in their biosynthesis and metabolism often display a high degree of selectivity for substrates with a specific stereochemistry. nih.gov The stereochemical configuration of the substrate can determine whether it is effectively recognized and processed by an enzyme.
The profound impact of stereochemistry is summarized in the table below, using tetrahydroberberrubine as a representative example.
| Enantiomer | Activity at Dopamine D1 Receptor | Activity at Dopamine D2 Receptor |
|---|---|---|
| l-Tetrahydroberberrubine | Antagonist (IC₅₀ = 385 nM) | Antagonist (IC₅₀ = 985 nM) |
| d-Tetrahydroberberrubine | No affinity | No affinity |
Data from a study on the enantiomers of tetrahydroberberrubine. nih.govresearchgate.net
Therefore, the stereochemistry of this compound is a critical factor that must be considered in any evaluation of its biological activity. The separation and individual testing of its enantiomers are essential for fully understanding its pharmacological profile and for the rational design of new, more selective therapeutic agents based on its structure.
Advanced Analytical Methodologies for 2,3,9,10 Tetrahydroxyberbine Research
High-Resolution Spectroscopic Characterization for Mechanistic Insights (e.g., ¹H-NMR, ¹³C-NMR, HRESIMS)
The precise structural determination of 2,3,9,10-Tetrahydroxyberbine and its derivatives is fundamental to understanding their chemical behavior and biological activities. High-resolution spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), are powerful tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of this compound, such as its methylated analogues, ¹H-NMR and ¹³C-NMR are employed to confirm their structural integrity. For instance, in the characterization of 9-methoxy-2,3,10-tetrahydroxyberbine, a derivative of this compound, specific chemical shifts in the NMR spectra are indicative of the methoxy (B1213986) group's position. The appearance of a characteristic methoxymethyl signal at approximately δ = 3.83 ppm in the ¹H-NMR spectrum and at δ = 60.41 ppm for the -OCH₃ group in the ¹³C-NMR spectrum confirms the O-methylation at the C-9 or C-10 position nih.gov. Two-dimensional NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are then used to assign all proton and carbon signals unequivocally, confirming the precise location of substituents nih.gov.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is utilized to determine the exact molecular formula of a compound by providing a highly accurate mass measurement. For example, the HRESIMS data for a methylated derivative of this compound would show a specific mass-to-charge ratio ([M+H]⁺) that corresponds to the addition of a methyl group (a mass increase of 14 Da) to the parent molecule nih.gov. This technique is sensitive enough to confirm the elemental composition and is a critical step in the identification of novel compounds or metabolites.
Below are representative, though not exhaustive, data tables illustrating the type of information obtained from these spectroscopic analyses for derivatives of this compound.
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a Methylated Derivative of this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | 108.8 | 6.57 (s) |
| 2 | 145.3 | - |
| 3 | 145.0 | - |
| 4 | 113.1 | 6.64 (s) |
| 4a | 124.6 | - |
| 5 | 29.1 | 4.14 (d, 12.0), 3.56 (m) |
| 6 | 51.4 | 3.42 (m), 3.01 (m) |
| 8 | 58.6 | 4.60 (d, 15.6) |
| 8a | 122.1 | - |
| 9 | 148.1 | - |
| 10 | 145.4 | - |
| 11 | 112.0 | 6.79 (s) |
| 12 | 115.6 | 6.81 (s) |
| 12a | 128.4 | - |
| 13a | 60.4 | 4.14 (d, 12.0) |
| 9-OCH₃ | 56.4 | 3.83 (s) |
Table 2: Representative HRESIMS Data for Methylated Derivatives of this compound
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 10-methoxy-2,3,9-tetrahydroxyberbine | C₁₈H₁₉NO₄ | 314.1392 | 314.1391 |
| 9-methoxy-2,3,10-tetrahydroxyberbine | C₁₈H₁₉NO₄ | 314.1392 | 314.1389 |
| 9,10-dimethoxy-2,3-tetrahydroxyberbine | C₁₉H₂₁NO₄ | 328.1549 | 328.1535 |
Advanced Chromatographic and Mass Spectrometric Techniques for Quantitative Analysis in Biological Matrices (e.g., HPLC-QTOF-MS/MS)
The quantitative analysis of this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates presents significant challenges due to the compound's low bioavailability and rapid metabolism. High-Performance Liquid Chromatography (HPLC) coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (QTOF-MS/MS) is a powerful technique for addressing these challenges.
HPLC provides high-resolution separation of the analyte of interest from other components in the biological matrix. The choice of the stationary phase (e.g., C18 column) and the mobile phase composition is optimized to achieve good peak shape and retention time for this compound.
QTOF-MS/MS offers high sensitivity and selectivity for the detection and quantification of the target compound. This technique allows for the accurate mass measurement of both the precursor ion (the intact molecule) and its fragment ions, which provides a high degree of confidence in the identification of the compound. The use of multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer, a related technique, is also widely employed for quantitative studies of berberine (B55584) and its metabolites.
The development of a quantitative HPLC-QTOF-MS/MS method involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used.
Chromatographic Separation: Optimization of the HPLC conditions, including the column, mobile phase, and gradient elution program, is necessary to achieve good separation of this compound from endogenous matrix components and other metabolites.
Mass Spectrometric Detection: The mass spectrometer is tuned to detect the specific precursor and product ions of this compound. The collision energy is optimized to produce characteristic fragment ions for unequivocal identification and quantification.
Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and sensitivity.
Method Development for Analysis of this compound in Complex Research Systems
The development of analytical methods for this compound in complex research systems, such as cell cultures, microsomal incubations, or in vivo pharmacokinetic studies, requires a tailored approach. The primary goal is to develop a method that is both selective and sensitive enough to detect and quantify the compound and its potential metabolites at physiologically relevant concentrations.
Key considerations in method development include:
Understanding the Matrix: The composition of the research system (e.g., cell culture media, liver microsomes) will dictate the sample preparation strategy. Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge that must be addressed.
Metabolite Identification: In metabolic studies, the analytical method should be capable of detecting and identifying potential metabolites of this compound. This often involves using high-resolution mass spectrometry to determine the elemental composition of unknown peaks and tandem mass spectrometry to obtain structural information.
Selection of Internal Standard: An appropriate internal standard is crucial for accurate quantification. The internal standard should have similar chemical and physical properties to the analyte and should not be present in the biological matrix.
Optimization of Instrumental Parameters: The parameters of the HPLC and mass spectrometer must be carefully optimized to achieve the desired sensitivity and selectivity. This includes the choice of ionization source (e.g., electrospray ionization), ion polarity, and collision energy.
By systematically addressing these factors, robust and reliable analytical methods can be developed to support a wide range of research on this compound, from basic biochemical studies to preclinical pharmacokinetic evaluations.
Computational and Theoretical Investigations of 2,3,9,10 Tetrahydroxyberbine
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding affinity and interaction patterns of ligands with their target proteins. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing a more dynamic and realistic view of the binding stability and conformational changes.
While specific molecular docking and MD simulation studies on 2,3,9,10-Tetrahydroxyberbine are not widely reported, numerous studies on berberine (B55584) and its derivatives have identified potential biological targets. For instance, molecular docking studies have suggested that berberine and its analogs can bind to various enzymes and receptors involved in cancer, metabolic disorders, and microbial infections. fq-unam.orgfrontiersin.org One study investigating the antifungal effects of berberine predicted its binding to the fungal enzyme CYP51, a key enzyme in ergosterol biosynthesis, with a strong binding affinity. nih.gov Another study on berberine derivatives targeting the SARS-CoV-2 main protease also demonstrated high binding affinities, suggesting their potential as viral inhibitors. visbio.co.th
Molecular dynamics simulations have further been used to validate the stability of berberine and its derivatives in the binding pockets of their targets. A 50 ns molecular dynamics simulation of berberine and its dimeric conjugates with the MexY efflux pump protein revealed important characteristics for effective inhibition, such as binding affinity and ligand strain. researchgate.netresearchgate.net These studies highlight the importance of specific structural features for stable interactions and provide a basis for designing more potent inhibitors.
Table 1: Representative Molecular Docking Studies on Berberine and its Analogs
| Compound/Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Berberine | Fungal CYP51 | < 1 x 10-12 M (Kd) | Not Specified | nih.gov |
| Berberine Chloride | HER-2 | -9.1 | Not Specified | tandfonline.com |
| Berberine Analogs | FtsZ | Not Specified | Not Specified | mdpi.comnih.gov |
| Papaver Alkaloids | Human Mu Opioid Receptor | Not Specified | Not Specified |
This table presents data from studies on berberine and related alkaloids as a proxy for the potential interactions of this compound.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. These calculations can provide insights into a molecule's stability, reactivity, and potential interaction sites.
A study on berberine chloride utilized DFT calculations to investigate its structural and spectroscopic properties. The calculations helped in understanding the molecule's reactive behavior through the analysis of its molecular electrostatic potential surface, HOMO-LUMO energy gap, and natural bond orbital (NBO) analysis. tandfonline.com The calculated HOMO-LUMO energy gap of 3.19 eV provided information about the molecule's stability and reactivity. tandfonline.com NBO analysis further revealed the bioactivity of the molecule by determining the second-order perturbation energy values. tandfonline.com
These types of calculations, if applied to this compound, could elucidate how the hydroxyl substitutions at positions 2, 3, 9, and 10 influence its electronic properties and reactivity compared to berberine. The positions and nature of these substituents are expected to significantly impact the molecule's electron density distribution, and consequently, its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
Several QSAR studies have been conducted on berberine and its derivatives to understand the structural requirements for their biological activities. For example, a QSAR study on 59 berberine derivatives with hypolipidemic activity was performed, resulting in a statistically robust model. nih.govresearchgate.net The best model showed a high correlation coefficient for the training set (R² = 0.984) and the test set (R² = 0.989), indicating its predictive power. nih.gov Another 3D-QSAR study on berberine analogues as potential herbicides provided insights into the structural features that could enhance their herbicidal activity. nih.gov The study suggested that introducing electropositive groups at specific positions (N-7, C-9, and C-10) could improve the inhibition rate. nih.gov
These QSAR models for berberine analogs demonstrate the utility of this approach in identifying key molecular descriptors that govern their biological effects. Similar QSAR studies on a series of this compound analogs could be instrumental in designing new derivatives with enhanced therapeutic potential.
Table 2: Statistical Parameters of a QSAR Model for Berberine Derivatives with Hypolipidemic Activity
| Statistical Parameter | Value |
| R² (Training Set) | 0.984 |
| Q² (Training Set) | 0.981 |
| RMSE (Training Set) | 0.1160 |
| R² (Test Set) | 0.989 |
| RMSE (Test Set) | 0.0067 |
Data from a study on berberine derivatives. nih.gov
In Silico Prediction of Interaction with Biological Systems and Pathways
In silico target prediction is a crucial step in modern drug discovery, allowing for the identification of potential biological targets for a given compound through computational methods. nih.gov These methods often rely on the principle of chemical similarity, where the bioactivity of a compound is inferred from its resemblance to known active molecules.
While there are no specific in silico target prediction studies focused solely on this compound, research on berberine has identified numerous potential targets. A comprehensive review and molecular docking study summarized potential metabolism-related targets of berberine, including FOXO3, Nrf2, NQO1, Gpx4, and PIK3CA. frontiersin.org In silico tools and databases are increasingly being used to predict the biological targets of natural products, including alkaloids. biorxiv.orgnih.gov These approaches can help in understanding the polypharmacology of compounds like this compound, where a single molecule may interact with multiple targets, leading to a complex biological response.
The application of such in silico workflows to this compound could help in generating hypotheses about its mechanism of action and guide future experimental validations. By comparing its predicted target profile with that of berberine and other analogs, researchers can gain insights into how the specific substitution pattern of this compound influences its biological activity.
Future Research Directions and Research Applications of 2,3,9,10 Tetrahydroxyberbine
Exploration of Unidentified Biological Targets and Novel Mechanisms of Action
While 2,3,9,10-Tetrahydroxyberbine, a derivative of berberine (B55584), is known for its antioxidative properties, a vast landscape of its potential biological targets and mechanisms of action remains to be explored biosynth.com. Future research should prioritize the identification of specific cellular and molecular targets that mediate its effects. Its structural similarity to berberine suggests that it may interact with a wide array of proteins, including enzymes, receptors, and transcription factors.
Initial investigations could focus on its potential to modulate signaling pathways implicated in diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases biosynth.com. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and cell-based reporter assays can be employed to systematically screen for its binding partners and downstream signaling effects. Furthermore, its role as a metabolite suggests that it may participate in various metabolic pathways, and its influence on cellular metabolism warrants thorough investigation nih.govebi.ac.uk.
A key area of interest is the elucidation of novel mechanisms of action beyond its antioxidant capacity. Researchers could explore its potential effects on epigenetic modifications, protein-protein interactions, and the regulation of gene expression. Unraveling these currently unidentified biological targets and mechanisms will be crucial for understanding the full therapeutic potential of this compound.
Development of this compound as a Research Probe for Cellular Processes
The intrinsic properties of the tetrahydroprotoberberine scaffold, such as its potential for fluorescence, present an exciting opportunity for the development of this compound as a research probe. Future studies could focus on characterizing its photophysical properties and exploring its utility in cellular imaging applications. If it possesses suitable fluorescence quantum yield and photostability, it could be utilized to visualize specific cellular compartments or processes without the need for external fluorescent labels.
Furthermore, chemical modifications of the this compound structure could be undertaken to enhance its properties as a molecular probe. The introduction of specific functional groups could allow for its conjugation to other molecules, such as proteins or nanoparticles, enabling targeted delivery and imaging. The development of photoactivatable or photoswitchable analogs could provide temporal and spatial control over its activity, offering powerful tools for studying dynamic cellular events.
The application of such probes could span a wide range of cellular processes, including tracking mitochondrial dynamics, monitoring enzymatic activity, and visualizing protein aggregation. By serving as a versatile research probe, this compound could contribute significantly to our understanding of fundamental cell biology.
Integration of Multi-omics Data for Comprehensive System-Level Understanding
To gain a holistic understanding of the biological effects of this compound, future research should embrace a multi-omics approach. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to this compound. Such an approach can reveal complex interactions and regulatory networks that would be missed by single-omics studies.
For instance, transcriptomic analysis (e.g., RNA-seq) can identify genes whose expression is altered by this compound, providing insights into the signaling pathways it modulates. Concurrently, proteomic studies can reveal changes in protein abundance and post-translational modifications, offering a more direct view of the functional consequences. Metabolomic profiling can shed light on the compound's impact on cellular metabolism and identify key metabolic pathways that are affected acs.org.
The true power of this approach lies in the integration of these different data layers. By combining information on gene expression, protein levels, and metabolite concentrations, researchers can build detailed models of the system-level effects of this compound. This will not only help in identifying its primary targets but also in understanding its off-target effects and potential mechanisms of toxicity.
Advances in Bioproduction and Chemical Synthesis for Research Scale-Up
The limited availability of this compound from natural sources necessitates the development of efficient and scalable methods for its production. Both bioproduction and chemical synthesis offer promising avenues for achieving this goal.
In the realm of bioproduction, metabolic engineering of microorganisms such as Escherichia coli has shown potential for the synthesis of tetrahydroprotoberberine alkaloids rsc.org. Future research could focus on optimizing these engineered strains to specifically produce this compound in high yields. This may involve the introduction of specific enzymes from plants that are involved in its natural biosynthetic pathway. A selective methylation strategy using engineered E. coli has been developed for the biocatalysis of various high-value tetrahydroprotoberberine compounds, which could be adapted for this compound production researchgate.net.
Table 1: Synthetic Approaches for Tetrahydroprotoberberine Alkaloids
| Synthetic Strategy | Key Features | Reference |
| Biocatalysis in Engineered E. coli | Utilizes engineered metabolic pathways for the production of specific alkaloids. Offers a potentially "green" and sustainable production method. | rsc.orgresearchgate.net |
| Chemical Synthesis from Benzaldehyde | A convenient method starting from readily available materials, proceeding through benzylphenethylamine and 2-phenethylisoquinolin-3-one intermediates. | researchgate.net |
| Divergent Route to 9,10-oxygenated Tetrahydroprotoberberines | Features the use of a diester generated from dimethylmalonate and an aryl halide, providing a versatile precursor for the synthesis of the tetrahydroprotoberberine scaffold. | nih.gov |
| Reduction of Berberine Derivatives | Involves the mild reduction of the "C" cycle of berberine derivatives using sodium borohydride to form tetrahydroberberine (B1206132) derivatives. | mdpi.comresearchgate.net |
Computational-Guided Discovery of Enhanced this compound Analogs
Computational methods, such as molecular docking and virtual screening, are powerful tools for the discovery and optimization of bioactive compounds. These in silico approaches can be leveraged to design and identify novel analogs of this compound with enhanced potency, selectivity, and pharmacokinetic properties.
Molecular docking studies can be used to predict the binding modes of this compound and its derivatives to specific biological targets. This information can guide the rational design of new analogs with improved binding affinities. For example, in silico screening of berberine derivatives has been used to identify potential activators of the AMPK pathway and inhibitors of phosphoinositide 3-kinase (PI3K) nih.govscispace.com. Similar approaches can be applied to this compound to explore its potential interactions with a wide range of targets.
Virtual screening of large chemical libraries can also be employed to identify novel compounds with similar structural features to this compound but with potentially improved properties. The integration of computational predictions with experimental validation will be key to accelerating the discovery of next-generation analogs with enhanced therapeutic potential.
Table 2: In Silico Studies of Berberine and its Derivatives
| Study Type | Key Findings | Reference |
| Molecular Docking and Virtual Screening | Identified berberine and its derivatives as potential allosteric activators of the AMPK pathway. | nih.gov |
| In Silico Virtual Screening | Predicted that berberine chloride could modulate several cardiovascular disease-related targets. | nih.gov |
| Network Pharmacology and Molecular Docking | Revealed a strong binding affinity of berberine for the epidermal growth factor receptor (EGFR). | semanticscholar.org |
| Molecular Docking and ADMET Prediction | Showed desirable drug properties and binding affinity of berberine for Alzheimer's disease-related targets. | benthamdirect.com |
| In Silico Docking Analysis | Demonstrated that berberine docks efficiently with the active site of PI3-Kinase. | scispace.com |
Q & A
Q. How can researchers accurately identify and characterize 2,3,9,10-Tetrahydroxyberbine in complex matrices?
Methodological Answer:
- Spectroscopic Analysis : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₀H₂₁NO₄, MW 339.39) and nuclear magnetic resonance (NMR) to resolve structural features like hydroxyl and aromatic proton signals .
- Chromatographic Separation : Employ reverse-phase HPLC with UV detection (λ = 280–320 nm) to isolate the compound from plant extracts or synthetic mixtures. Validate retention times against certified reference standards .
Q. What are the optimal storage conditions for maintaining this compound stability?
Methodological Answer:
- Short-Term Storage : Store at 4°C in airtight, light-resistant containers for up to 2 years. For solutions, use anhydrous DMSO and aliquot to avoid freeze-thaw cycles .
- Long-Term Stability : Maintain solid powder at -20°C under inert gas (e.g., nitrogen) to prevent oxidation. Monitor degradation via periodic HPLC analysis (≥98% purity threshold) .
Q. What solvent systems are effective for dissolving this compound in vitro?
Methodological Answer:
- Primary Solvent : DMSO (≥16.95 mg/mL solubility with 10-minute ultrasonication at 25°C). Pre-warm to 37°C to enhance dissolution .
- Alternatives : For biological assays, prepare stock solutions in DMSO and dilute with buffered saline (PBS, pH 7.4) to ≤0.1% DMSO final concentration to minimize cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize the enzymatic synthesis of this compound derivatives?
Methodological Answer:
- Heterologous Expression : Clone methyltransferase genes (e.g., E. coli BL21(DE3)) into plasmid vectors (e.g., pET28a) for recombinant protein production. Use IPTG induction (0.1–1.0 mM) and optimize reaction pH (6.5–7.5) and temperature (30–37°C) for maximal activity .
- Substrate Engineering : Co-express cytochrome P450 enzymes to enable regioselective hydroxylation or methylation. Monitor reaction progress via LC-MS/MS and adjust cofactor (SAM, NADPH) concentrations to minimize byproducts .
Q. What advanced analytical methods resolve contradictions in purity assessment for this compound?
Methodological Answer:
- Multi-Modal Chromatography : Combine HPLC-UV (for quantification) with HPLC-MS/MS (for structural confirmation) to distinguish between isomers (e.g., tetrahydroprotoberberine analogs) .
- Quantitative NMR (qNMR) : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (e.g., maleic acid) to validate purity when UV/Vis methods show discrepancies due to matrix interference .
Q. How can researchers design experiments to study multi-target interactions of this compound?
Methodological Answer:
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against targets like opioid receptors or serotonin transporters. Prioritize binding poses with ΔG ≤ -8.0 kcal/mol .
- Functional Assays : Validate interactions using surface plasmon resonance (SPR) for kinetic analysis (KD, kon/koff) or calcium flux assays in HEK293 cells expressing target receptors .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound bioactivity?
Methodological Answer:
- Standardization : Source reference materials from accredited suppliers (e.g., ≥98% HPLC purity) and document storage conditions (lot numbers, storage duration) .
- Dose-Response Validation : Replicate key assays (e.g., IC50 in enzyme inhibition) across ≥3 independent batches. Use ANOVA to assess significance (p < 0.05) .
Notes for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
